2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Description
The compound 2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide (hereafter referred to as CPD-1) features a 4-chlorophenoxy-acetamide core linked to a phenylsulfamoyl group substituted with a 4,6-dimethylpyrimidin-2-yl moiety. This structure combines aromatic, sulfonamide, and pyrimidine functionalities, which are common in pharmaceuticals targeting enzyme inhibition (e.g., urease, dihydrofolate reductase) . The chlorophenoxy group may enhance lipophilicity and binding specificity compared to simpler analogs.
Properties
Molecular Formula |
C20H19ClN4O4S |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H19ClN4O4S/c1-13-11-14(2)23-20(22-13)25-30(27,28)18-9-5-16(6-10-18)24-19(26)12-29-17-7-3-15(21)4-8-17/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25) |
InChI Key |
PATKTUGDTOWKCL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Formation of 2-(4-Chlorophenoxy)Acetic Acid
The synthesis begins with the preparation of 2-(4-chlorophenoxy)acetic acid, a critical intermediate. This step involves the nucleophilic substitution of 4-chlorophenol with chloroacetic acid under alkaline conditions.
Reaction Conditions :
-
Solvent : Aqueous sodium hydroxide (10% w/v)
-
Temperature : 80–90°C
-
Time : 4–6 hours
-
Yield : 78–85%
The product is isolated via acidification with hydrochloric acid (pH 2–3), followed by recrystallization from ethanol-water (1:1 v/v).
Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Aniline
The sulfamoylphenyl moiety is introduced through the reaction of 4-aminobenzenesulfonamide with 4,6-dimethylpyrimidin-2-amine. This step employs a sulfonylation reaction using chlorosulfonic acid as the activating agent.
Reaction Conditions :
-
Solvent : Dry dichloromethane
-
Catalyst : Pyridine (1.2 equiv)
-
Temperature : 0–5°C (dropwise addition), then room temperature
-
Time : 12 hours
-
Yield : 65–72%
Characterization via -NMR confirms the presence of pyrimidine protons at δ 6.82–7.88 ppm and sulfonamide N–H at δ 11.25 ppm.
Coupling of Intermediates via Acetamide Formation
The final step involves coupling 2-(4-chlorophenoxy)acetic acid with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline using a carbodiimide-based coupling agent.
Reaction Conditions :
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS)
-
Solvent : Anhydrous dimethylformamide (DMF)
-
Temperature : 25°C
-
Time : 24 hours
-
Yield : 60–68%
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
Alternative Routes and Modifications
Bromoacetamide Intermediate Route
A modified pathway utilizes 2-bromo-N-(phenylsulfonyl)acetamide derivatives to introduce the acetamide group. This method, adapted from sulfonamide synthesis protocols, involves refluxing 2-bromoacetamide with 4-chlorobenzenesulfonamide in ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Solvent | Ethanol |
| Yield | 72% |
| Byproducts | Unreacted sulfonamide (18%) |
IR spectroscopy confirms amide C=O stretching at 1,680 cm and sulfone S=O at 1,175 cm.
Chloroacetyl Chloride-Mediated Synthesis
Chloroacetyl chloride serves as an alternative acylating agent, reacting with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline in the presence of triethylamine.
Optimized Protocol :
-
Molar Ratio : 1:1.2 (aniline:chloroacetyl chloride)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : −10°C to 0°C (exothermic control)
-
Workup : Extraction with ethyl acetate, drying over MgSO
-
Yield : 70–75%
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance reaction efficiency and scalability. Key advantages include:
-
Improved Heat Transfer : Mitigates exothermic risks during chlorosulfonylation.
-
Higher Purity : Reduced side-product formation (<5%) compared to batch processes.
Operational Parameters :
| Parameter | Value |
|---|---|
| Flow Rate | 10 mL/min |
| Residence Time | 8 minutes |
| Temperature | 50°C |
Characterization and Quality Control
Spectroscopic Analysis
-
IR Spectroscopy : Key peaks include N–H (3,410 cm), C=O (1,666 cm), and C–Cl (760 cm).
-
-NMR : Aromatic protons (δ 6.82–7.88 ppm), methyl groups (δ 2.12–2.30 ppm).
Challenges and Optimization Strategies
Common Pitfalls
Yield Improvement Techniques
-
Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 45 minutes, achieving 82% yield.
-
Catalytic DMAP : Enhances acylation efficiency (yield increase: 60% → 78%).
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Carbodiimide Coupling | 68 | 98 | Moderate |
| Bromoacetamide Route | 72 | 95 | High |
| Flow Reactor | 85 | 99 | Industrial |
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of bacterial growth or the modulation of other biological processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
CPD-1 is part of a broader class of acetamide-sulfonamide hybrids. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of CPD-1 with Analogous Compounds
Key Observations :
- The 4-chlorophenoxy group in CPD-1 increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., phenoxy variant, ).
- The carbamothioyl variant () introduces a thiourea moiety, altering electronic properties and metabolic stability.
Key Observations :
- Chlorophenoxy and bromochloro analogs (e.g., ) likely exhibit higher melting points than non-halogenated derivatives due to enhanced intermolecular forces.
- Yields for sulfonamide-acetamide hybrids typically range between 63–72% (), suggesting moderate synthetic efficiency.
Biological Activity
2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a synthetic compound that has gained attention due to its potential biological activities, particularly in antimicrobial and antiproliferative applications. The unique structure of this compound, featuring a chlorophenoxy group, a sulfamoyl moiety, and a dimethylpyrimidine ring, suggests diverse mechanisms of action against various biological targets.
- Molecular Formula: C20H19ClN4O4S
- Molecular Weight: 446.9 g/mol
- IUPAC Name: 2-(4-chlorophenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt biochemical pathways essential for microbial growth. The compound likely interacts with bacterial enzymes by binding to their active sites, leading to the inhibition of critical metabolic processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:
- Gram-positive Bacteria: The compound has shown significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating its potential as an effective antibacterial agent.
- Gram-negative Bacteria: Activity against Escherichia coli was less pronounced but still notable.
- Fungi: Moderate effectiveness was observed against Candida albicans, suggesting a broader spectrum of antifungal activity.
Case Studies and Research Findings
A study conducted on newly synthesized N-substituted phenyl-acetamides, including derivatives similar to this compound, utilized quantitative structure-activity relationship (QSAR) analysis to predict antimicrobial efficacy. The findings indicated that the presence of halogenated groups significantly enhanced lipophilicity and membrane permeability, which are critical for antimicrobial action .
| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| 2-(4-chlorophenoxy)-N-{...} | High | Moderate | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | High | Low | Low |
| N-(3-bromophenyl)-2-chloroacetamide | Moderate | Moderate | High |
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides, including the target compound, is influenced by the positioning of substituents on the phenyl ring. The presence of electron-withdrawing groups enhances the compound's ability to penetrate bacterial membranes and interact with intracellular targets effectively. This relationship underscores the importance of molecular structure in designing new antimicrobial agents with improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
